molecular formula C13H13N3O3S B1297142 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 799258-43-8

3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B1297142
M. Wt: 291.33 g/mol
InChI Key: YGDQIDGTLSPHRA-UHFFFAOYSA-N
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Description

“3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and described for true properties of the ring by Freund and Kuh . It was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives were investigated using DFT calculations (b3lyp/6-311++G (d,p)) .

Scientific Research Applications

Synthesis and Characterization

Research has developed various methods for synthesizing 1,3,4-thiadiazol derivatives, showing their structural diversity and potential for generating new compounds with significant biological activities. For example, the synthesis of novel thiadiazolotriazin-4-ones and their evaluation for mosquito larvicidal and antibacterial properties indicate the potential of these compounds in pest control and antibacterial applications (Castelino et al., 2014). Similarly, microwave-enhanced synthesis techniques have been explored for rapid and efficient production of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the advancement in synthetic methodologies that could potentially apply to compounds like 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (Zhao Gui-fang, 2008).

Antimicrobial Activities

The antimicrobial properties of 1,3,4-thiadiazol derivatives are well-documented, with many studies highlighting their effectiveness against various bacterial and fungal strains. For instance, compounds bearing the 1,3,4-thiadiazol ring have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like Aspergillus niger (Hussain et al., 2008). These findings suggest that derivatives of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid could also possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

Biological Activities

The biological activities of 1,3,4-thiadiazol derivatives extend beyond antimicrobial effects, including potential anticancer, anticonvulsant, and CNS depressant properties. Research into triazolothiadiazoles and thiadiazines, for example, has revealed that these compounds exhibit significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Khan et al., 2014). Additionally, the synthesis and evaluation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles for their CNS depressant and muscle relaxant activities indicate the potential for developing new therapeutic agents from this class of compounds (Charbe Nb et al., 2010).

properties

IUPAC Name

5-oxo-3-phenyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(15-13-16-14-8-20-13)6-10(7-12(18)19)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDQIDGTLSPHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NN=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

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